2-氨基-2-甲基丙酰胺

描述

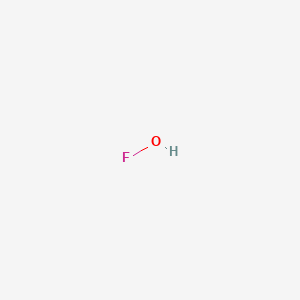

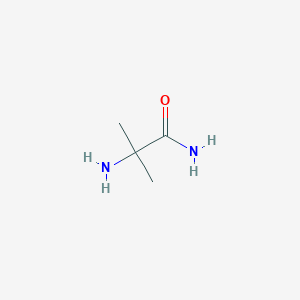

2-Amino-2-methylpropanamide is a compound with the molecular formula C4H10N2O . It is also known by other names such as 2-methylalaninamide and Propanamide, 2-amino-2-methyl- .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-methylpropanamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) . Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2-methylpropanamide is 102.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .科学研究应用

抗组胺活性: 2-甲基丙酰胺衍生物已被研究其抗组胺和抗胆碱能活性,使用离散豚鼠回肠组织。这些衍生物在治疗过敏和相关疾病中显示出潜力 (Arayne 等人,2017).

多巴胺激动剂: 2-氨基-和 2-卤代-取代的阿朴啡,包括那些衍生自 2-甲基丙酰胺的,已被合成并评估其对多巴胺 D-2 受体的亲和力。这些化合物,特别是 2-氟阿扑吗啡,已显示出作为强效多巴胺激动剂的潜力,这在治疗帕金森病等疾病中可能具有重要意义 (Ramsby 等人,1989).

S-对映选择性酰胺酶活性: 一种作用于 3,3,3-三氟-2-羟基-2-甲基丙酰胺的新型 S-对映选择性酰胺酶从 Arthrobacter sp. S-2 中纯化。该酰胺酶用于该化合物的动力学拆分,表明其在药物化学中立体选择性合成过程中的潜在应用 (Fuhshuku 等人,2015).

HIV-1 蛋白酶抑制: 2-甲基丙酰胺的衍生物已被研究为 HIV-1 蛋白酶的强效抑制剂,证明其在治疗 HIV/AIDS 中的潜力 (Abdel-Meguid 等人,1994).

生长激素促分泌剂: 2-甲基丙酰胺衍生物已被研究在生长激素促分泌剂的背景下。这些化合物因其刺激生长激素释放的潜力而受到关注,这可能在治疗生长激素缺乏或疾病方面有应用 (Zhou 等人,1997).

CO2 捕获: 相关化合物 2-氨基-2-甲基丙醇已被评估为 CO2 捕获的有希望的吸收剂,突出了其在环境技术和应对气候变化中的潜在应用 (Hüser 等人,2017).

抗真菌三肽: 使用密度泛函理论的计算肽学已被应用于研究新的抗真菌三肽,包括 2-甲基丙酰胺的衍生物,表明其在开发新的抗真菌剂中的潜在用途 (Flores-Holguín 等人,2019).

安全和危害

The compound is classified as dangerous with a signal word of “Danger”. It has a hazard statement of H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

属性

IUPAC Name |

2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-Amino-2-methylpropanamide derivatives interact with the ghrelin receptor and what are the downstream effects?

A: Research indicates that certain 2-Amino-2-methylpropanamide derivatives, specifically N-[1(R)-1, 2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677), act as potent agonists of the ghrelin receptor [, ]. This interaction stimulates the receptor, leading to the activation of the G protein Gαo1 []. This activation initiates downstream signaling cascades, ultimately impacting various physiological processes, including growth hormone secretion.

Q2: What is the significance of understanding the structure-activity relationship (SAR) of these compounds?

A: Understanding the SAR of 2-Amino-2-methylpropanamide derivatives and related compounds is crucial for developing more selective and potent ghrelin receptor modulators []. By studying how specific structural modifications impact receptor binding and activity, researchers can optimize desired pharmacological properties while minimizing off-target effects. This knowledge is essential for designing novel therapeutics targeting the ghrelin receptor for various conditions, including growth hormone deficiencies and metabolic disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)

![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)